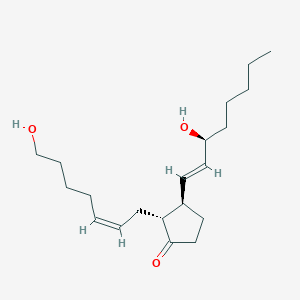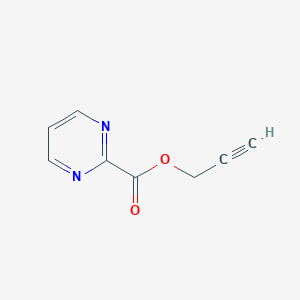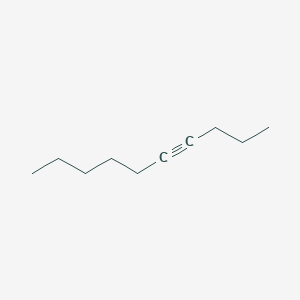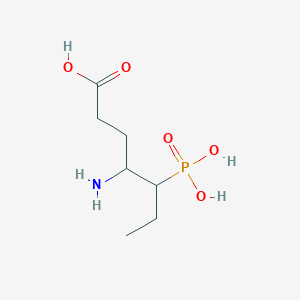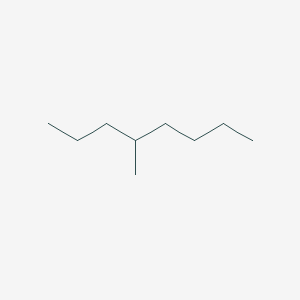
2,5-Dimethylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylimidazolidin-4-one (DMI) is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. DMI is synthesized through a simple and efficient process, making it an attractive molecule for various scientific applications.
Mécanisme D'action
2,5-Dimethylimidazolidin-4-one's mechanism of action is not fully understood, but it is believed to act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with other molecules. This property makes it useful in various scientific applications, including as a catalyst and chiral auxiliary.
Biochemical and Physiological Effects
2,5-Dimethylimidazolidin-4-one has been shown to have minimal toxicity and is not considered to be harmful to human health. However, its biochemical and physiological effects have not been extensively studied, and further research is needed to fully understand its potential impact on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethylimidazolidin-4-one's simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Further research is needed to optimize its use in various laboratory settings.
Orientations Futures
There are several potential future directions for 2,5-Dimethylimidazolidin-4-one research. One area of interest is its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties. Additionally, further investigation into its mechanism of action and potential impact on living organisms could provide valuable insights into its potential applications. Finally, optimizing its synthesis method and improving its solubility in various solvents could expand its use in various laboratory settings.
Conclusion
2,5-Dimethylimidazolidin-4-one is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. Its simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. Further research is needed to fully understand its potential impact on living organisms and optimize its use in various laboratory settings.
Méthodes De Synthèse
2,5-Dimethylimidazolidin-4-one can be synthesized through a one-pot reaction of urea and acetone in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of 2,5-Dimethylimidazolidin-4-one. This synthesis method is simple, efficient, and cost-effective, making it a favorable method for 2,5-Dimethylimidazolidin-4-one production.
Applications De Recherche Scientifique
2,5-Dimethylimidazolidin-4-one has been used in various scientific research applications, including as a catalyst for organic synthesis, a chiral auxiliary in asymmetric synthesis, and a reagent for the determination of trace amounts of copper and cobalt. 2,5-Dimethylimidazolidin-4-one has also been investigated for its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2,5-dimethylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDKBCWPYUGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)



